molecular formula C17H11N3O3 B1436577 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile CAS No. 946386-28-3

2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile

Cat. No. B1436577
M. Wt: 305.29 g/mol
InChI Key: SAOVPHHMFQJGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile is a useful research compound. Its molecular formula is C17H11N3O3 and its molecular weight is 305.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • This compound has been involved in multistep reactions forming 3,3′-(2-aryl-2H-isoindol-1,3-ylene)-di-(1,4-naphthoquinone-2-carbonitriles) when reacted with N-arylisoindolines in aerated pyridine. The structure of one product has been confirmed by X-ray structure analysis, demonstrating its utility in complex organic syntheses (Döpp et al., 2006).
  • In another study, it was used to synthesize 2-Arylamino-2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethanenitriles and formanilides, showcasing its versatility in creating diverse organic compounds (Dietrich Dpp et al., 1996).

Biological Studies

  • A study focused on synthesizing 5H‐indeno[1,2‐b]pyridine derivatives using a similar compound. These derivatives exhibited significant antiproliferative and antimetastatic activities against human prostate cancer cell lines, highlighting potential therapeutic applications (Charris et al., 2021).

Material Science and Corrosion Inhibition

  • Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which are structurally related, have been studied as corrosion inhibitors for mild steel in acidic environments. These studies offer insights into the potential utility of similar compounds in material science and industrial applications (Verma et al., 2015).

Photophysical Studies

  • Research has also been conducted on derivatives of this compound in photophysical studies. For example, spectral and luminescent properties of 2-bezylidene-5-(pyridin-3-ylmethylene)cyclopentanone and its derivatives were studied in acetonitrile, indicating potential applications in photochemistry and materials science (Gutrov et al., 2020).

properties

IUPAC Name

1-hydroxy-N-(6-methoxypyridin-3-yl)-3-oxoindene-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c1-23-14-7-6-10(9-19-14)20-13(8-18)15-16(21)11-4-2-3-5-12(11)17(15)22/h2-7,9,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOVPHHMFQJGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.